
1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine, also known as TMA-2, is a psychedelic drug that belongs to the phenethylamine family. It is a derivative of amphetamine and has been studied for its potential therapeutic applications in various scientific research studies.
Mécanisme D'action
1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has affinity for other serotonin receptor subtypes, including 5-HT2B and 5-HT2C receptors. 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine's mechanism of action is similar to other psychedelic drugs like LSD and psilocybin, which also target the 5-HT2A receptor.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine has been shown to produce a range of biochemical and physiological effects, including altered perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, body temperature, and pupil dilation. 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine has been shown to increase the release of neurotransmitters like dopamine, serotonin, and norepinephrine, which may contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine has several advantages for lab experiments, including its potent and long-lasting effects, which make it useful for studying the neurobiology of psychedelic drugs. However, 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine's psychoactive effects also pose a risk to researchers and may require specialized safety protocols. Additionally, 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine's legal status may limit its availability for research purposes.
Orientations Futures
For 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine research include further studies of its therapeutic applications and its effects on cognitive function and creativity.
Méthodes De Synthèse
1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine can be synthesized by the reaction of 2,3,4-trimethoxybenzaldehyde with 1,3-benzodioxole-5-amine in the presence of a reducing agent like sodium borohydride. The resulting product is purified and recrystallized to obtain pure 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine.
Applications De Recherche Scientifique
1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder. Additionally, 1,3-benzodioxol-5-yl(2,3,4-trimethoxybenzyl)amine has been studied for its potential use in enhancing cognitive function and creativity.
Propriétés
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-19-14-6-4-11(16(20-2)17(14)21-3)9-18-12-5-7-13-15(8-12)23-10-22-13/h4-8,18H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPORPOIPUKOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2=CC3=C(C=C2)OCO3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)



![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)



![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)

![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)
